molecular formula C11H14O3 B010683 Methyl 4-hydroxy-3-propylbenzoate CAS No. 105211-78-7

Methyl 4-hydroxy-3-propylbenzoate

Cat. No.: B010683
CAS No.: 105211-78-7
M. Wt: 194.23 g/mol
InChI Key: BBGUEJVSGMTLIT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-propylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a propyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .

Mode of Action

It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .

Biochemical Pathways

It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .

Pharmacokinetics

Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .

Result of Action

Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.

Biochemical Analysis

Cellular Effects

The effects of Methyl 4-hydroxy-3-propylbenzoate on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are subjects of ongoing research. It may interact with certain transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully understood. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-3-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-hydroxy-3-propylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in various industrial formulations.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the propyl group, making it less hydrophobic.

    Ethyl 4-hydroxy-3-propylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

    Propyl 4-hydroxybenzoate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness: Methyl 4-hydroxy-3-propylbenzoate is unique due to the presence of both a propyl group and a methyl ester group, which confer distinct physicochemical properties. These structural features influence its solubility, reactivity, and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 4-hydroxy-3-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUEJVSGMTLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473099
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105211-78-7
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 22-3 (6.0 g, 33.2 mmol) in 50 mL of EtOAc was added 60 mg of 5% Pd on carbon and the whole was hydrogenated at atmospheric pressure for 24 h. Hydrogen was removed from the reaction mixture and the solution was filtered through Celite. Evaporation of the solvent afforded product 22-4 as a white solid.
Name
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6 g
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reactant
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50 mL
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solvent
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60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 363 g of methyl 3-allyl-4-hydroxybenzoate in 1.5 L of methanol was hydrogenated for 1 hr in a Parr® type shaker at 40 psi and ambient temperature using 1.5 g of 10% palladium on carbon as the catalyst. The reaction was filterd through Solka-Floc® and the cake washed with 1 L of methanol. The combined filtrate was concentrated and the oil flushed with ether. Hexanes (1.5 L) were added and the resulting suspension cooled to 0° C. The product was collected by filtration, washed with hexanes and dried affording 176.6 g of methyl 4-hydoxy-3-n-propylbenzoate. A second crop of 166.4 g was obtained by concentrating the filtrate, diluting with hexanes and filtering, bringing the total to 343 g (94.3% yield).
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesis begins with the allylation of readily available methyl-4-hydroxybenzoate (Scheme 1). The allylated phenol is then thermally rearranged in dichlorobenzene and subsequently hydrogenated to provide the desired Methyl-4-hydroxy-3-n-propylbenzoate in good overall yield. ##STR27##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allylated phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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